
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as CPA-SA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide activates the JNK and p38 MAPK pathways, which are involved in the regulation of apoptosis and inflammation. Additionally, it has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and decrease oxidative stress. Additionally, it has been found to modulate the expression of various genes involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide. One potential area of research is the development of novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide and its potential therapeutic applications. Other future directions could include investigating the effects of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide on other signaling pathways and exploring its potential use in combination therapy with other drugs.
In conclusion, N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a novel compound that has shown promising results in preclinical studies. Its potential therapeutic applications make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and its limitations in clinical applications.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane with phthalazin-1-ylsulfanylacetic acid in the presence of a coupling agent. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been reported in a few studies and has been found to be effective in producing high yields of pure N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c19-13-18(9-5-1-2-6-10-18)21-16(23)12-24-17-15-8-4-3-7-14(15)11-20-22-17/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYCUYDCASVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

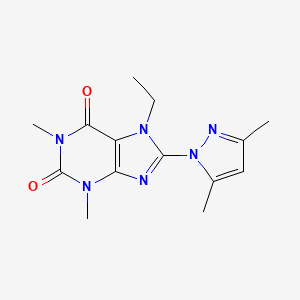
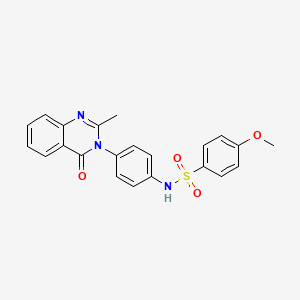
![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)
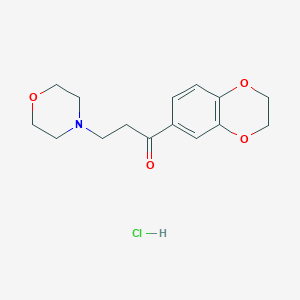
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)
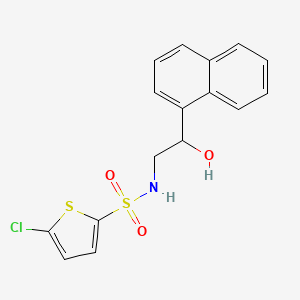


![8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753358.png)
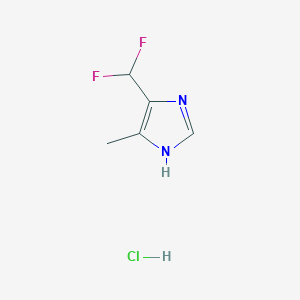
![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2753361.png)
